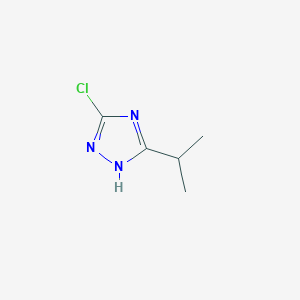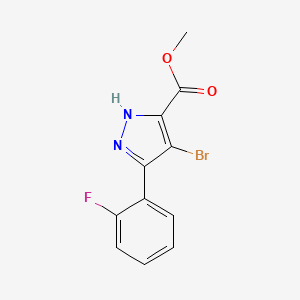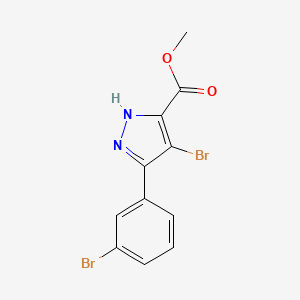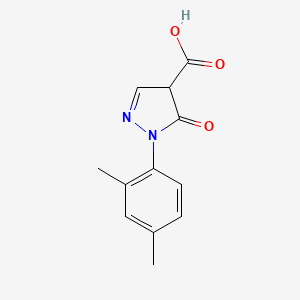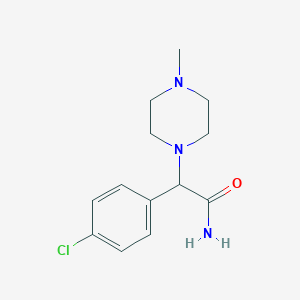
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a useful research compound. Its molecular formula is C13H18ClN3O and its molecular weight is 267.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties
- DPPH Radical Scavenging Activity : A synthesized compound related to 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide demonstrated significant DPPH radical scavenging activity, indicating potential antioxidant properties. It also showed notable analgesic and anti-inflammatory activities (Nayak et al., 2014).
Molecular Docking and Ligand Interactions
- Ligand-Protein Interactions : In a study involving benzothiazolinone acetamide analogs, molecular docking was used to understand the binding interactions with Cyclooxygenase 1 (COX1). The study highlighted the potential of these compounds in pharmaceutical applications (Mary et al., 2020).
Crystal Structure Analysis
- Molecular Structure : The crystal structure of a related acetamide, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, was analyzed, revealing insights into molecular interactions and the arrangement of molecules in the crystal form (Saravanan et al., 2016).
Histamine H4 Receptor Ligands
- Histamine H4 Receptor Affinity : A series of novel compounds were synthesized and evaluated for their affinity to the histamine H4 receptor. These studies are crucial for understanding the pharmacological potential of such compounds (Kamińska et al., 2015).
Antimicrobial and Antifungal Activities
- Antibacterial Agents : Synthesized derivatives of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides were evaluated for their antibacterial activity, showing moderate to good activity against certain bacteria (Desai et al., 2008).
- Antifungal Activity : Some new thiazole derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities. The antifungal activity of these compounds was significant against Candida parapsilosis (Yurttaş et al., 2015).
Nonlinear Optical Properties
- Photonic Devices : The nonlinear optical properties of two organic crystals, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, were investigated. This research is crucial for the development of photonic devices like optical switches and modulators (Castro et al., 2017).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-16-6-8-17(9-7-16)12(13(15)18)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKCCVBOTPESQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


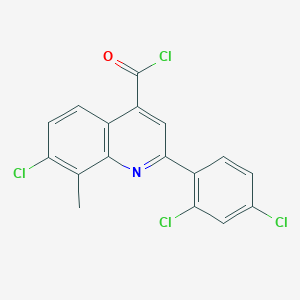
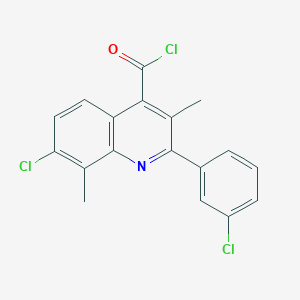
![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453418.png)
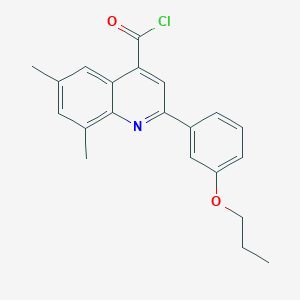

![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)

![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)

